N-(2-Bromo-6-cyclopropoxyphenyl)methanesulfonamide
Description
N-(2-Bromo-6-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C10H12BrNO3S and a molecular weight of 306.179 g/mol . This compound is characterized by the presence of a bromo group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H12BrNO3S |
|---|---|
Molecular Weight |
306.18 g/mol |
IUPAC Name |
N-(2-bromo-6-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12BrNO3S/c1-16(13,14)12-10-8(11)3-2-4-9(10)15-7-5-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
PTDMUHMWUMMUPF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=C1Br)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-Bromo-6-cyclopropoxyphenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-cyclopropoxyphenol and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-bromo-6-cyclopropoxyphenol is dissolved in an appropriate solvent like dichloromethane, and methanesulfonyl chloride is added dropwise while maintaining the reaction mixture at a low temperature. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
N-(2-Bromo-6-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
N-(2-Bromo-6-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Bromo-6-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The methanesulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
N-(2-Bromo-6-cyclopropoxyphenyl)methanesulfonamide can be compared with other similar compounds such as:
N-(2-Bromo-3-chlorophenyl)methanesulfonamide: This compound has a similar structure but with a chloro group instead of a cyclopropoxy group, leading to different chemical and biological properties.
N-(4-Bromo-2,6-dimethylphenyl)methanesulfonamide: This compound has methyl groups instead of a cyclopropoxy group, which affects its reactivity and applications.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
